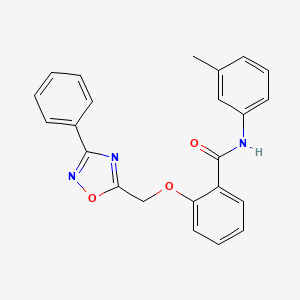
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide, also known as PMB, is a chemical compound that has gained attention in the scientific community due to its unique structure and potential applications in the field of drug discovery. PMB is a benzamide derivative that contains an oxadiazole ring, which is a five-membered heterocyclic ring that contains oxygen and nitrogen atoms. The presence of this ring makes PMB a potential candidate for the development of drugs that target a variety of diseases.
Wirkmechanismus
The mechanism of action of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide is not fully understood, but several research studies have proposed that 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide exerts its biological activity by inhibiting various enzymes and proteins. 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide has been found to inhibit the activity of topoisomerase II, which is an enzyme that plays a critical role in DNA replication and repair. 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide has also been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide has been found to exhibit several biochemical and physiological effects. 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide has been found to induce apoptosis in cancer cells by activating the caspase pathway. 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide has also been found to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF). 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide has been found to inhibit the growth of Candida albicans by disrupting the cell membrane and inhibiting the activity of ergosterol biosynthesis enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide has several advantages and limitations for lab experiments. 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide is a relatively stable compound that can be easily synthesized in large quantities. 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide has also been found to exhibit low toxicity, which makes it a potential candidate for the development of drugs. However, 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide has poor water solubility, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide. One potential direction is to investigate the potential of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide as a therapeutic agent for the treatment of cancer. Another potential direction is to investigate the potential of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide as a therapeutic agent for the treatment of fungal and bacterial infections. Further studies are also needed to fully understand the mechanism of action of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide and to optimize its pharmacological properties. Overall, 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide is a promising compound that has the potential to be developed into a therapeutic agent for a variety of diseases.
Synthesemethoden
The synthesis of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with m-toluidine in the presence of thionyl chloride. The resulting product is then reacted with 4-(hydroxymethyl)phenylboronic acid in the presence of palladium catalyst to yield 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
Wissenschaftliche Forschungsanwendungen
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide has been extensively studied for its potential applications in the field of drug discovery. Several research studies have reported that 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide exhibits anticancer, antifungal, and antimicrobial activities. 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide has also been found to exhibit antifungal activity against Candida albicans and antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-16-8-7-11-18(14-16)24-23(27)19-12-5-6-13-20(19)28-15-21-25-22(26-29-21)17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKNTOTVPAUGKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

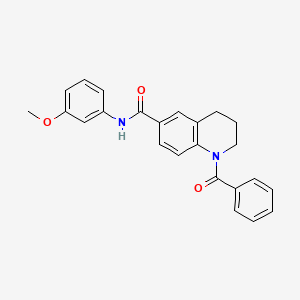
![3,4,5-trimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712473.png)
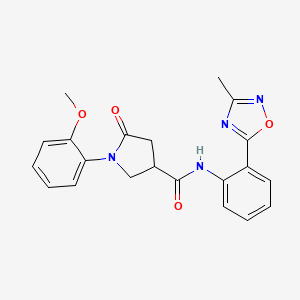

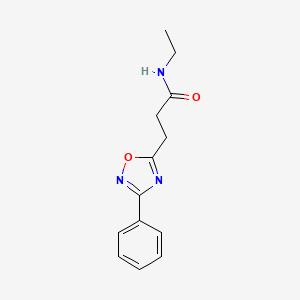
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7712507.png)
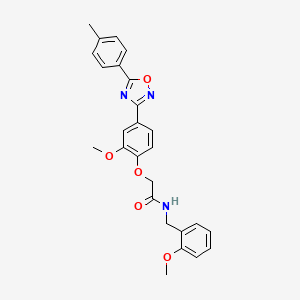
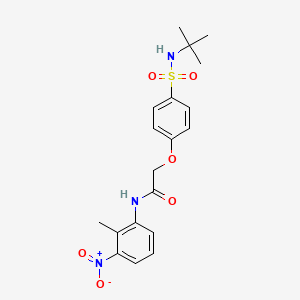
![N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7712529.png)

![N'-[(Z)-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7712542.png)
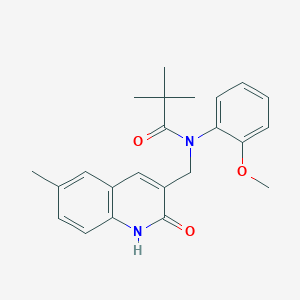
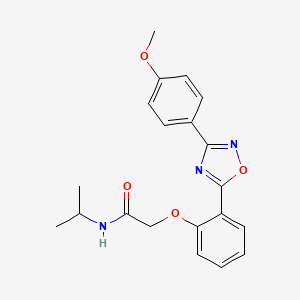
![3-(2,5-dimethoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712558.png)